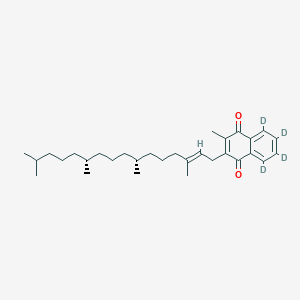
5-Hydroxy Omeprazole-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy Omeprazole-D3 is a deuterium-labeled form of 5-Hydroxy Omeprazole, which is a primary metabolite of Omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat gastroesophageal reflux disease and peptic ulcers by inhibiting gastric acid secretion . The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Omeprazole-D3 involves the incorporation of deuterium atoms into the 5-Hydroxy Omeprazole molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy Omeprazole-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and transformation into other metabolites .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products are important for understanding the compound’s metabolism and its effects on biological systems .
Scientific Research Applications
5-Hydroxy Omeprazole-D3 is widely used in scientific research due to its stability and deuterium labeling. Its applications include:
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Omeprazole.
Medicine: Investigated for its potential therapeutic effects and its role in inhibiting gastric acid secretion.
Industry: Utilized in the development of new proton pump inhibitors and other related pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy Omeprazole: The non-deuterated form of 5-Hydroxy Omeprazole-D3, which is also a primary metabolite of Omeprazole.
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole Sulfone: Another metabolite of Omeprazole, formed through oxidation.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for its use as a reference standard in analytical studies. This labeling also provides insights into the metabolic pathways and pharmacokinetics of Omeprazole, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-methoxy-5-methyl-6-[(4,5,7-trideuterio-6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i4D,5D,6D |
InChI Key |
CMZHQFXXAAIBKE-WVALGTIDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO)[2H])OC)[2H] |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)

![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol-d6](/img/structure/B12410933.png)



![2-(3-Chloro-phenyl)-benzo[h]chromen-4-one](/img/structure/B12410958.png)

![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
